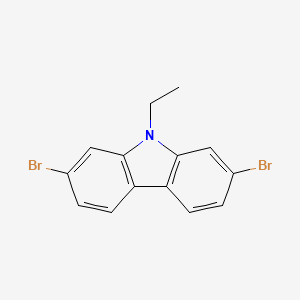

2,7-Dibromo-9-ethyl-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

882883-55-8 |

|---|---|

Molecular Formula |

C14H11Br2N |

Molecular Weight |

353.05 g/mol |

IUPAC Name |

2,7-dibromo-9-ethylcarbazole |

InChI |

InChI=1S/C14H11Br2N/c1-2-17-13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)17/h3-8H,2H2,1H3 |

InChI Key |

XJTOYLFEOFRICX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |

Origin of Product |

United States |

Derivatization and Functionalization Strategies Utilizing 2,7 Dibromo 9 Ethyl 9h Carbazole

Cross-Coupling Reactions at Bromine Positions (2,7-positions)

The bromine atoms at the 2 and 7 positions of the carbazole (B46965) core are prime sites for carbon-carbon and carbon-nitrogen bond formation, enabling the extension of the π-conjugated system and the introduction of diverse functionalities.

Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, typically catalyzed by a palladium complex. nih.govyoutube.comlibretexts.orgyoutube.com In the context of 2,7-dibromo-9-ethyl-9H-carbazole, this reaction is instrumental in attaching aryl and heteroaryl groups at the 2 and 7 positions. This derivatization is crucial for tuning the electronic and photophysical properties of the resulting materials.

The general reaction involves coupling the dibromocarbazole with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and selectivity. nih.govlibretexts.org For instance, palladium acetate (B1210297) with triphenylphosphine (B44618) is a commonly used catalyst system. youtube.com The reaction is tolerant of a wide range of functional groups, making it a versatile tool for synthesizing complex molecules. nih.gov

The introduction of aryl or heteroaryl moieties at the 2,7-positions significantly impacts the electronic properties of the carbazole core. It extends the π-conjugation, which can lead to a red-shift in the absorption and emission spectra, making these materials suitable for various optoelectronic applications. mdpi.com For example, the synthesis of 2,7-linked carbazole main-chain polymers through Suzuki coupling has been shown to produce materials with a greater degree of conjugation compared to their 3,6-linked counterparts. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with this compound

| Aryl/Heteroaryl Boronic Acid | Product | Application Area |

| Phenylboronic acid | 2,7-Diphenyl-9-ethyl-9H-carbazole | Organic Electronics |

| Thiophene-2-boronic acid | 2,7-Di(thiophen-2-yl)-9-ethyl-9H-carbazole | Organic Photovoltaics |

| Pyridine-3-boronic acid | 2,7-Di(pyridin-3-yl)-9-ethyl-9H-carbazole | Emitting Materials |

This table is illustrative and represents typical transformations.

Sonogashira Coupling for Ethynyl (B1212043) Functionalization

The Sonogashira coupling reaction provides a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. youtube.comorganic-chemistry.org This reaction is particularly valuable for introducing ethynyl groups onto the 2,7-positions of the 9-ethyl-9H-carbazole core, creating a linear and rigid extension of the conjugated system. researchgate.net

The reaction typically involves treating this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. organic-chemistry.org The resulting ethynyl-functionalized carbazoles serve as important intermediates for the synthesis of more complex structures, including polymers and dendrimers. The introduction of the alkyne linkage can enhance charge-transport properties and fluorescence quantum yields. researchgate.net

Table 2: Sonogashira Coupling of this compound

| Terminal Alkyne | Product | Potential Application |

| Phenylacetylene | 2,7-Bis(phenylethynyl)-9-ethyl-9H-carbazole | Non-linear Optics |

| Trimethylsilylacetylene | 2,7-Bis((trimethylsilyl)ethynyl)-9-ethyl-9H-carbazole | Precursor for further functionalization |

| Ethynyl-ferrocene | 2,7-Bis(ferrocenylethynyl)-9-ethyl-9H-carbazole | Redox-active Materials |

This table is illustrative and represents typical transformations.

Buchwald-Hartwig Coupling for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds, particularly for the formation of arylamines. wikipedia.orglibretexts.org This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgmychemblog.com For this compound, this methodology enables the introduction of various nitrogen-containing functional groups at the 2 and 7 positions.

The scope of the Buchwald-Hartwig reaction is broad, accommodating a wide variety of amines, including primary and secondary alkyl and aryl amines, as well as amides and other N-heterocycles. wikipedia.orgnih.gov The choice of phosphine (B1218219) ligand for the palladium catalyst is crucial for the success of the reaction and has been the subject of extensive development. wikipedia.orgorganic-chemistry.org The introduction of amino groups can significantly alter the electronic and photophysical properties of the carbazole core, making it a valuable strategy for creating materials with tailored functionalities, such as hole-transporting materials for OLEDs. The reaction can be performed in the solid state using mechanochemistry, offering a more sustainable approach. researchgate.net

Table 3: Buchwald-Hartwig Amination of this compound

| Amine | Product | Potential Application |

| Aniline (B41778) | 2,7-Bis(phenylamino)-9-ethyl-9H-carbazole | Hole-Transporting Materials |

| Diphenylamine | 2,7-Bis(diphenylamino)-9-ethyl-9H-carbazole | Organic Light-Emitting Diodes |

| Carbazole | 2,7-Dicarbazol-9-yl-9-ethyl-9H-carbazole | Host Materials for Phosphorescent OLEDs |

This table is illustrative and represents typical transformations.

Stille Coupling for Polymerization Applications

The Stille coupling reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. wiley-vch.dewikipedia.org It is a powerful tool for the synthesis of conjugated polymers, as it is tolerant of a wide array of functional groups and generally proceeds with high yields. wiley-vch.de In the context of this compound, Stille coupling is employed to create polymers where the carbazole units are linked at the 2 and 7 positions.

This polymerization can be achieved by reacting the dibromocarbazole monomer with a distannylated comonomer or by first converting the dibromocarbazole to its distannylated derivative and then reacting it with a dihalo-comonomer. google.com The resulting 2,7-linked polycarbazoles exhibit enhanced π-conjugation along the polymer backbone compared to their 3,6-linked counterparts, leading to improved electronic and optical properties. mdpi.comresearchgate.net These polymers are promising candidates for applications in organic electronics, including organic field-effect transistors and photovoltaic devices. acs.org

Table 4: Stille Coupling for the Synthesis of Carbazole-based Polymers

| Comonomer | Polymer Structure | Potential Application |

| 2,5-Bis(tributylstannyl)thiophene | Alternating copolymer of 9-ethyl-9H-carbazole and thiophene (B33073) | Organic Solar Cells |

| 5,5'-Bis(tributylstannyl)-2,2'-bithiophene | Alternating copolymer of 9-ethyl-9H-carbazole and bithiophene | Organic Field-Effect Transistors |

| 2,7-Bis(tributylstannyl)-9-ethyl-9H-carbazole (with a dihalo-aryl) | Poly(9-ethyl-2,7-carbazole) derivative | Light-Emitting Polymers |

This table is illustrative and represents typical transformations.

N-Functionalization and Side Chain Engineering in Carbazole Derivatives

While the 2 and 7 positions offer sites for extending the conjugated system, the nitrogen atom of the carbazole ring provides a crucial handle for tuning the physical properties of the resulting molecules and polymers.

Impact of N-Alkyl Chains on Molecular and Polymeric Architectures

The substituent at the 9-position of the carbazole ring, in this case, an ethyl group, plays a significant role in determining the properties of the resulting materials. The primary function of the N-alkyl chain is to enhance the solubility of the carbazole derivatives in common organic solvents. mdpi.com This is particularly important for polymers, where poor solubility can hinder processing and device fabrication.

The length and branching of the N-alkyl chain can influence the morphology and intermolecular interactions in the solid state. For instance, studies on N-alkyl-9H-carbazoles have shown that the length of the alkyl chain can affect the packing of the molecules, which in turn influences their photophysical properties, such as mechanoluminescence and room-temperature phosphorescence. rsc.org In polymers, the nature of the N-alkyl group can impact the degree of polymerization and the thermal stability of the resulting material. acs.org While the ethyl group in this compound provides a good balance of solubility and stability, further engineering of the N-substituent can be used to fine-tune the properties of the final material for specific applications. nih.govmdpi.com The N-ethyl group can also act as a structure-directing agent in the formation of hybrid nanomaterials. rsc.org

Integration into Diverse Conjugated Systems

The bromine atoms at the 2 and 7 positions of this compound are key functional handles for integrating the carbazole unit into larger, conjugated polymer systems. Through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, this carbazole derivative can be copolymerized with a wide array of electron-accepting units to create donor-acceptor (D-A) copolymers with tailored optoelectronic properties.

Copolymerization with Electron-Accepting Units (e.g., Benzothiadiazole, Thiophene, Quinoxaline (B1680401), Pyridine)

The strategy of alternating electron-donating carbazole units with various electron-accepting comonomers is a cornerstone in the design of low band gap polymers for organic electronics.

Benzothiadiazole: Copolymers of 2,7-carbazole and benzothiadiazole are among the most studied classes of materials for organic photovoltaics. The strong electron-withdrawing nature of the benzothiadiazole unit, when paired with the electron-donating carbazole, leads to significant intramolecular charge transfer, which narrows the optical band gap and allows for absorption of a broader range of the solar spectrum. scispace.comrsc.org

Thiophene: Thiophene and its derivatives are common comonomers for copolymerization with carbazole. The resulting copolymers often exhibit good charge transport properties and environmental stability. The electronic properties can be tuned by the number and substitution pattern of the thiophene units. mdpi.com

Quinoxaline: Quinoxaline derivatives, particularly those functionalized with fluorine atoms, serve as potent electron acceptors. The copolymerization of 2,7-carbazole derivatives with fluorinated quinoxaline units via Suzuki coupling has been shown to produce conjugated polymers with deep HOMO energy levels. tandfonline.comtandfonline.com For instance, a copolymer of an N-heptadecanyl-2,7-carbazole and a fluorinated, thiophene-flanked quinoxaline (PCDTQxF) exhibited a deep HOMO level of -5.47 eV and an optical band gap of 2.14 eV. tandfonline.comtandfonline.com This deep HOMO level is advantageous for achieving high open-circuit voltages in photovoltaic devices. tandfonline.comtandfonline.com

Pyridine (B92270): The incorporation of electron-withdrawing pyridine units into a polymer backbone with electron-donating carbazole moieties creates carbazole-pyridine copolymers. beilstein-journals.orgbeilstein-journals.org These materials are of interest for organic light-emitting diodes (OLEDs) due to their blue light-emitting properties and good thermal stability. beilstein-journals.org While many syntheses involve 3,6-linked carbazoles, alternating poly-2,7-carbazole-pyridine polymers have also been developed, combining the desirable properties of both units. beilstein-journals.org

The table below summarizes the electronic properties of representative copolymers formed from 2,7-carbazole derivatives and various electron-accepting units.

| Copolymer System (Carbazole Derivative + Acceptor) | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Synthesis Method |

| Poly[N-9-heptadecanyl-2,7-carbazole-alt-5,8-(6,7-difluoro-2,3-dihexyl-5,8-di(thiophen-2-yl) quinoxaline)] (PCDTQxF) | -5.47 | -3.33 | 2.14 | Suzuki Polymerization |

| 2,7-Carbazole-Bithiazole Copolymers (P1-P4) | -5.25 to -5.35 | -3.26 to -3.42 | 1.93 to 1.99 | Suzuki Coupling |

Data sourced from references scispace.comtandfonline.comtandfonline.com. Note that the specific N-substituent on the carbazole can vary between studies.

Formation of Annulated Systems via Cycloaddition Reactions (e.g., Diels-Alder)

The formation of annulated systems involves creating new rings fused onto the existing molecular framework. Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing cyclic and polycyclic systems in a single step. This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. nih.govbeilstein-journals.org

However, based on a review of the available scientific literature, the strategy of forming annulated systems from this compound via Diels-Alder or other pericyclic cycloaddition reactions is not a commonly reported or well-documented derivatization pathway. While the carbazole nucleus can participate in various chemical transformations, its use as a diene or dienophile in cycloaddition reactions for the purpose of annulation appears to be limited or unexplored for this specific bromo-substituted derivative.

Role and Applications of 2,7 Dibromo 9 Ethyl 9h Carbazole in Advanced Materials Research

Organic Semiconductors and Electronic Materials

The strategic placement of bromine atoms on the carbazole (B46965) framework of 2,7-Dibromo-9-ethyl-9H-carbazole makes it an ideal precursor for creating a variety of organic electronic materials through facile chemical modifications. nih.govossila.com This has led to its widespread use in the fabrication of high-performance organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).

Precursor for Organic Light-Emitting Diodes (OLEDs)

This compound is a key starting material for synthesizing a diverse array of compounds used in OLEDs. nih.govossila.com The carbazole unit is known for its excellent hole-transporting properties, high thermal stability, and ability to form uniform amorphous films, all of which are critical for efficient OLED operation. mdpi.com By reacting this compound with various aromatic and electron-accepting or donating molecules, researchers can create customized materials with tailored electronic and photophysical properties. nih.govfrontiersin.orgnih.gov

Derivatives of this compound have been successfully employed as host materials for phosphorescent and fluorescent emitters, facilitating efficient energy transfer and leading to bright and stable OLED devices. researchgate.netresearchgate.net For instance, carbazole-based hosts have been shown to enable high external quantum efficiencies (EQEs) in blue and green phosphorescent OLEDs. Furthermore, the modification of the carbazole core allows for the tuning of the energy levels to match other materials in the OLED stack, thereby optimizing charge injection and transport. researchgate.net

Notably, research has demonstrated that designing bipolar molecules with both donor and acceptor moieties derived from carbazole can lead to deep-blue emitting materials with high luminance and efficiency. nih.gov The versatility of this compound as a precursor allows for the synthesis of a wide range of emitters and host materials, contributing significantly to the advancement of full-color display and solid-state lighting technologies. nih.gov

Monomer for Organic Photovoltaic Cells (OPVs) and Polymer Solar Cells (PSCs)

In the realm of solar energy, this compound serves as a fundamental monomer for the synthesis of conjugated polymers used in OPVs and PSCs. The carbazole moiety is an excellent electron-donating unit, and when copolymerized with electron-accepting units, it forms donor-acceptor (D-A) polymers with desirable properties for photovoltaic applications. ossila.comresearchgate.net These polymers exhibit strong light absorption in the solar spectrum and facilitate efficient charge separation and transport.

One of the most notable polymers synthesized from a derivative of this carbazole is PCDTBT, which has demonstrated high power conversion efficiencies in polymer solar cells. ossila.comrsc.org The ability to functionalize the 9-position of the carbazole with alkyl chains, such as the ethyl group in the parent compound, enhances the solubility of the resulting polymers, which is crucial for solution-based processing of large-area solar cells. researchgate.netnih.gov

The linkage at the 2 and 7 positions of the carbazole unit provides a greater degree of π-conjugation along the polymer backbone compared to 3,6-linked polymers, leading to improved charge carrier mobility. researchgate.net This structural feature, combined with the ability to tune the electronic properties through copolymerization, makes 2,7-dibromo-9-alkyl-9H-carbazole derivatives highly promising for the development of next-generation, low-cost, and flexible solar energy technologies. rsc.orgbohrium.com

Building Block for Organic Field-Effect Transistors (OFETs)

The excellent charge-transporting properties of carbazole-based materials also make them attractive for applications in OFETs. ossila.com this compound is a valuable building block for synthesizing the active semiconductor layer in these devices. Polymers and small molecules derived from this compound can exhibit high hole mobilities, which is a key performance metric for OFETs. researchgate.net

The ability to create highly ordered thin films from these materials is essential for efficient charge transport in the transistor channel. The functionalization of the carbazole core allows for control over the molecular packing and morphology of the active layer, thereby influencing the device performance. Research into poly(2,7-carbazole)s has shown promising results, with hole mobilities reaching values on the order of 10⁻³ cm² V⁻¹ s⁻¹. bohrium.com This makes them competitive candidates for use in flexible electronics, sensors, and displays.

Design of Hole-Transporting Materials and Host Matrices

Beyond its role as a precursor for active layers, this compound is instrumental in the design of specialized hole-transporting materials (HTMs) and host matrices. nih.govresearchgate.net In devices like perovskite solar cells and OLEDs, the HTM plays a critical role in efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode.

Similarly, in OLEDs, carbazole-based compounds serve as excellent host materials for the emissive layer. researchgate.netnih.gov The high triplet energy of many carbazole derivatives makes them suitable for hosting phosphorescent emitters, preventing energy back-transfer and ensuring high efficiency. The ability to modify the carbazole structure allows for the creation of host materials with optimized charge-transporting properties and energy levels to confine excitons within the emissive layer, leading to enhanced device performance. researchgate.netresearchgate.net

Photonic Materials and Optoelectronic Devices

The inherent photoluminescent properties of carbazole derivatives make them valuable components in the development of photonic materials and optoelectronic devices. The rigid and planar structure of the carbazole core provides a platform for creating molecules with high quantum yields and tunable emission colors.

Luminescent Emitters with Tunable Emission Wavelengths (Blue, Green, Red)

By strategically modifying the this compound molecule, researchers can synthesize a wide range of luminescent emitters with emission wavelengths spanning the visible spectrum. The introduction of different electron-donating and electron-accepting groups at the 2 and 7 positions allows for precise control over the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn dictates the emission color. frontiersin.orgnih.gov

Derivatives have been developed that exhibit deep-blue, green, and even orange-red emission. researchgate.netresearchgate.netnih.govacs.org For example, the synthesis of A-D-A (acceptor-donor-acceptor) type compounds using the carbazole as the donor and triarylboranes as acceptors has yielded materials with strong blue emission and high quantum yields, making them potential candidates for blue OLEDs. frontiersin.orgnih.gov The ability to tune the emission wavelength is crucial for the development of full-color displays and white lighting applications.

| Derivative Type | Achieved Emission Color | Key Molecular Design Strategy |

| Carbazole-π-Imidazole | Deep-Blue | Bipolar donor-acceptor structure to widen the band-gap. nih.gov |

| Carbazole-Phenanthroimidazole | Deep-Blue | Combination of carbazole donor and phenanthroimidazole acceptor. researchgate.net |

| Carbazole-Triarylborane | Blue | A-D-A architecture with triarylborane acceptors. frontiersin.orgnih.gov |

| Carbazole-based Polymers | Blue to Green | Copolymerization with various comonomers to tune the band gap. researchgate.net |

| Terphenylamine-Carbazole Hybrids | Green to Yellow | Aggregation-induced emission and phosphorescence. acs.org |

Application as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Carbazole-based molecules are integral to dye-sensitized solar cells (DSSCs) due to their favorable characteristics. nih.gov These derivatives exhibit thermal stability, high hole-transport capability, and are electron-rich, which contributes to their high photoconductivity and chemical stability. nih.gov The design of these molecules is crucial for optimizing electron transfer within the solar cells. nih.gov

A di-carbazole-based dye has been developed for use in semi-transparent DSSCs, particularly for greenhouse applications. mdpi.com This dye is designed to absorb blue light while allowing red light, which is crucial for plant photosynthesis, to pass through. mdpi.com

Development of Functionalized Polymers and Oligomers

The compound 2,7-dibromo-9H-carbazole is a key building block for creating various functionalized polymers and oligomers used in organic electronics. Its structure allows for easy modification at the 9-position with different alkyl or aromatic chains, which helps in adjusting solubility and fine-tuning the energy levels of the resulting materials. ossila.com

Synthesis of Conjugated Homopolymers and Alternating Copolymers

The 2,7-disubstituted carbazole linkage is preferred over the 3,6-disubstituted one for creating polymers with a more effective conjugation length. This is because the 2,7-linkage results in a greater delocalization of the π-electrons along the polymer backbone.

Alternating copolymers have been successfully synthesized using palladium-catalyzed polycondensation reactions. For example, copolymers based on blue-emitting carbazole and hole-transporting triarylamine units have been created. researchgate.net The properties of these copolymers, such as their band gap energy and HOMO levels, can be adjusted by changing the carbazole content and the way it is linked in the polymer chain. researchgate.net

One notable example is the synthesis of alternating copolymers of N-(2-ethylhexyl)-carbazole derivatives with aniline (B41778) units. researchgate.net Research has also been conducted on copolymers that incorporate both carbazole and fluorene (B118485) units, with various substituents at the carbazole nitrogen, to study the relationship between their structure and properties. mdpi.com

The synthesis of donor-acceptor copolymers using 9-(2-ethylhexyl)carbazole (B70396) as the donor unit and 5,6-difluorobenzo[c] researchgate.netresearchgate.netnih.govthiadiazole as the acceptor unit has been achieved through Suzuki coupling. nih.gov Similarly, new push-pull copolymers have been developed by combining a carbazole unit with electron-poor units like phthalazine (B143731) and thieno[3,4-d]pyridazine via Suzuki polycondensation. unimi.it

The table below provides examples of such copolymers and their properties.

| Polymer Name | Monomers | Polymerization Method | Key Properties |

| P(2,7-EHCZ-alt-Al) | 2,7-dibromo-9-(2-ethylhexyl)-carbazole and N,N'-bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine | Palladium-catalyzed polycondensation | Red-shifted UV-Vis absorption, tunable band gap and HOMO levels. researchgate.net |

| CF8CzEH | 9,9-dioctyl-2,7-bis(1,3,2-dioxaborinan-2-yl)fluorene and 9-(2-ethylhexyl)-2,7-dibromocarbazole | Suzuki coupling | High molecular weight. mdpi.com |

| CP1 | 9-(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole and 4,7-dibromo-5,6-difluorobenzo[c] researchgate.netresearchgate.netnih.govthiadiazole | Suzuki coupling | Donor-acceptor copolymer with applications in photonics. nih.gov |

| P1 | 9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole and 5,8-dibromophthalazine | Suzuki polycondensation | Push-pull copolymer. unimi.it |

Design of Dendritic, Branched, and Hyperbranched Architectures

The functionalization of this compound extends to the creation of complex, three-dimensional molecular structures. These dendritic, branched, and hyperbranched architectures are built upon the carbazole core.

For example, A-D-A type compounds, where 'A' is an acceptor and 'D' is a donor, have been synthesized. In one such compound, 2,7-bis(dimesitylboryl)-N-ethyl-carbazole (BCz), the carbazole unit acts as the electron donor, while triarylborane serves as the electron acceptor. frontiersin.org These materials are potential candidates for blue organic light-emitting diodes (OLEDs) due to their high quantum yields. frontiersin.org

Exploration of Ladder-Type Molecular Structures

Ladder-type molecules, which feature a rigid and extended aromatic backbone, are of significant interest in the field of optoelectronics. The synthesis of such structures often involves the transformation of halogen groups on precursor molecules. For instance, a Suzuki-Miyaura cross-coupling reaction followed by a Cadogan reaction using triphenylphosphine (B44618) can produce fluorescent pentacyclic compounds, which are a form of ladder-type structures. researchgate.net These reactions create fused aromatic rings, leading to highly conjugated and planar molecules with desirable electronic properties.

Supramolecular Assembly and Self-Organized Architectures

The structure of 2,7-dibromo-9-alkyl-9H-carbazole derivatives influences how they arrange themselves in the solid state, which is crucial for their application in electronic devices. For instance, in the crystal structure of 2,7-dibromo-9-octyl-9H-carbazole, the octyl chains are extended and form a bilayer that isolates rows of carbazole units. nih.govnih.gov

Advanced Characterization Techniques and Spectroscopic Analysis in Carbazole Research

Spectroscopic Methods for Structural and Electronic Characterization

Spectroscopy is a cornerstone in the study of carbazole (B46965) derivatives, enabling researchers to verify synthetic outcomes and understand the electronic nature of these compounds. Each method offers a unique window into the molecule's properties, from the connectivity of atoms to its photophysical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

In the analysis of carbazole derivatives, ¹H NMR spectroscopy reveals the number of distinct protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. For 2,7-Dibromo-9-ethyl-9H-carbazole, one would expect to see signals corresponding to the ethyl group (a quartet for the methylene (B1212753) -CH₂- protons and a triplet for the methyl -CH₃- protons) and distinct signals for the aromatic protons on the carbazole core. The position and splitting pattern of these aromatic signals confirm the 2,7-substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the direct observation of the carbazole skeleton, the ethyl group carbons, and the carbons directly bonded to the bromine atoms.

While specific spectral data for this compound is not detailed in the provided sources, data for the closely related isomer, 3,6-Dibromo-9-ethylcarbazole , illustrates the type of information obtained. orgsyn.org The analysis, conducted in deuterated chloroform (B151607) (CDCl₃), shows the characteristic signals for the ethyl group and the aromatic protons and carbons, confirming the molecular structure. orgsyn.org

Table 1: NMR Data for the related isomer, 3,6-Dibromo-9-ethylcarbazole Data obtained in CDCl₃. Source: orgsyn.org

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Protons | 1.39 | triplet | 7.2 | -CH₃ |

| 4.29 | quartet | 7.2 | -CH₂- | |

| 7.26 | doublet | 8.7 | Aromatic CH | |

| 7.55 | doublet of doublets | 8.7, 1.9 | Aromatic CH | |

| 8.12 | doublet | 1.9 | Aromatic CH | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carbons | 13.7 | -CH₃ | ||

| 37.8 | -CH₂- | |||

| 110.1 | Aromatic CH | |||

| 111.9 | Aromatic C-Br | |||

| 123.3 | Aromatic CH | |||

| 123.5 | Aromatic C | |||

| 129.0 | Aromatic CH | |||

| 138.8 | Aromatic C |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of molecular vibrations (stretching, bending). It is an effective tool for identifying the presence of specific functional groups.

Table 2: Expected Characteristic IR Absorption Bands for this compound Based on general principles of IR spectroscopy. Sources: vscht.czmsu.eduresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | 3100 - 3000 | Carbazole Ring |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Ethyl Group (-CH₂, -CH₃) |

| C=C Stretch (Aromatic) | 1600 - 1450 | Carbazole Ring |

| C-N Stretch | 1350 - 1250 | Carbazole Ring |

| C-Br Stretch | 680 - 515 | Bromine Substituents |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. For conjugated systems like carbazole, the absorption spectra are dominated by π → π* and n → π* transitions. mdpi.com

The UV-Vis spectrum of this compound in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) would show distinct absorption bands. mdpi.comresearchgate.net

π → π Transitions:* Intense absorption bands, typically observed at lower wavelengths (e.g., ~300 nm), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated carbazole ring system. mdpi.com

n → π Transitions:* Less intense absorption bands at longer wavelengths (e.g., ~325-350 nm) can be attributed to the excitation of non-bonding electrons (from the nitrogen lone pair) to antibonding π* orbitals. mdpi.comresearchgate.net

The extent of the conjugated system largely determines the absorption wavelength; larger conjugated systems tend to shift the absorption maximum to longer wavelengths (a bathochromic shift). shimadzu.com The presence of bromo- and ethyl- substituents can also subtly modify the energy levels and thus the precise position of the absorption peaks.

Luminescence spectroscopy investigates the light emitted by a substance after it absorbs photons. Carbazole and its derivatives are well-known for their photoluminescent properties, making them useful in applications like organic light-emitting diodes (OLEDs). nih.govnih.gov

Fluorescence: This is the emission of light that occurs when a molecule relaxes from an excited singlet state (S₁) to the ground state (S₀). This compound is expected to be fluorescent, emitting light at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The fluorescence spectrum provides insights into the structure of the excited state.

Phosphorescence: This is light emission from an excited triplet state (T₁) to the ground singlet state (S₀). This transition is "forbidden," meaning it is much slower than fluorescence, resulting in longer-lived emission. The presence of the two heavy bromine atoms in the structure can promote intersystem crossing (ISC) from the S₁ state to the T₁ state via the heavy-atom effect. This could potentially lead to observable room-temperature phosphorescence (RTP), a desirable property in certain optical materials. nih.govacs.org

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

For this compound (C₁₄H₁₁Br₂N), the calculated molecular weight is approximately 350.93 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. A key feature would be the distinctive isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance). This results in a characteristic cluster of peaks for the molecular ion:

[M]⁺: Containing two ⁷⁹Br atoms.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom (most intense peak in the cluster).

[M+4]⁺: Containing two ⁸¹Br atoms. The relative intensities of these peaks would be approximately 1:2:1, providing clear evidence for the presence of two bromine atoms in the molecule. orgsyn.org

High-Resolution Mass Spectrometry (HRMS) can determine the m/z value with extremely high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the molecule's elemental formula, confirming that the measured mass corresponds to C₁₄H₁₁Br₂N and distinguishing it from other compounds with the same nominal mass. nih.gov

Structural Elucidation and Solid-State Analysis

While spectroscopic methods define the molecular structure, X-ray crystallography provides definitive proof of atomic connectivity and reveals how molecules are arranged in the solid state. This three-dimensional arrangement, or crystal packing, is governed by non-covalent interactions and dictates many of the material's bulk properties.

Although the specific crystal structure for the 9-ethyl derivative was not found, the structure of the closely related 2,7-Dibromo-9-octyl-9H-carbazole provides a clear model for the expected solid-state packing. nih.gov Analysis of this structure reveals several key intermolecular interactions:

π–π Stacking: The planar carbazole cores arrange in offset stacks, a common motif for aromatic systems. The distance between the centroids of adjacent carbazole rings is a critical parameter, with a reported distance of 4.2822 Å in the octyl analogue, indicating significant electronic interaction. nih.gov

C-H···π Interactions: The methylene group attached to the nitrogen atom engages in short C-H···π interactions with the aromatic system of an adjacent molecule, further stabilizing the crystal lattice. nih.gov

Halogen Interactions: The structure shows short Br···Br contacts between symmetry-related molecules [3.5475 Å], which is less than the sum of the van der Waals radii (3.70 Å). nih.gov These halogen-halogen interactions can play a significant role in directing the molecular packing.

The ethyl group in this compound would play a similar role to the octyl chain in influencing solubility and modulating the solid-state packing, which is crucial for performance in electronic device applications. nih.gov

Table 3: Crystal Data for the related compound, 2,7-Dibromo-9-octyl-9H-carbazole Source: nih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₂₃Br₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.7256 (4) |

| b (Å) | 4.6578 (1) |

| c (Å) | 19.7236 (4) |

| β (°) | 95.945 (1) |

| Volume (ų) | 1893.79 (7) |

| Z (molecules/cell) | 4 |

X-ray Diffraction (Single-Crystal and Powder X-ray Diffraction)

Single-Crystal X-ray Diffraction: Analysis of the 2,7-dibromo-9-octyl-9H-carbazole analogue shows that the alkyl group at the 9-position plays a critical role in controlling molecular packing and solubility. nih.gov In the crystal structure of this analogue, the octyl chains are fully extended and form a segregated bilayer, which isolates the carbazole units. nih.govnih.gov This packing leads to offset π–π interactions between the carbazole moieties, with a centroid-to-centroid distance of 4.2822 (11) Å. nih.govnih.gov Furthermore, short C—H⋯π interactions and a notable Br⋯Br short contact of 3.5475 (3) Å, which is less than the sum of the van der Waals radii, are observed. nih.govnih.gov It is plausible that this compound would exhibit similar, though not identical, packing motifs, with the shorter ethyl group influencing the specific intermolecular distances and crystal lattice parameters.

Powder X-ray Diffraction (PXRD): PXRD is utilized to identify crystalline phases and obtain information about the unit cell dimensions of a polycrystalline sample. scholarena.com The technique provides a characteristic fingerprint for a specific crystalline solid. nist.govgovinfo.gov For carbazole and its derivatives, PXRD confirms the crystalline nature of the synthesized powders. scholarena.com The diffraction pattern, a plot of intensity versus the diffraction angle 2θ, can be indexed to determine the crystal system and lattice parameters, which can then be compared to data derived from single-crystal analysis for phase confirmation.

Table 1: Crystallographic Data for the Analogue 2,7-Dibromo-9-octyl-9H-carbazole

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₂₃Br₂N | nih.gov |

| Formula Weight | 437.21 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 20.7256 (4) | nih.gov |

| b (Å) | 4.6578 (1) | nih.gov |

| c (Å) | 19.7236 (4) | nih.gov |

| β (°) | 95.945 (1) | nih.gov |

| Volume (ų) | 1893.79 (7) | nih.gov |

Elemental Analysis

Elemental analysis is a crucial technique to verify the purity and empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound (C₁₄H₁₁Br₂N), the theoretical composition can be calculated based on its atomic constituents. Experimental values obtained from synthesized batches are then compared against these theoretical values to confirm the compound's identity and purity.

For instance, in the synthesis of 2,7-bis(dimesitylboraneyl)-9-ethyl-carbazole, the starting material is 2,7-dibromo-9-ethyl-carbazole, implying its successful synthesis and purification, which would have been verified by standard characterization methods including elemental analysis. nih.gov

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 47.62% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 3.14% |

| Bromine | Br | 79.904 | 2 | 159.808 | 45.28% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 3.97% |

| Total | | | | 353.057 | 100.00% |

Electrochemical and Surface Characterization

The electronic and redox properties of this compound are essential for its application in electronic devices. Cyclic voltammetry and photoelectron spectroscopy are powerful techniques used to probe these characteristics.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of molecules. It provides information about the oxidation and reduction potentials of a compound, which are directly related to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For carbazole derivatives, CV is commonly employed to determine their electron-donating ability. The oxidation potential is a key parameter, as a lower potential indicates that the molecule is more easily oxidized and is a better electron donor. Studies on other 9-alkylcarbazoles have shown that substitution at the 3- and 6-positions can improve the reversibility of the oxidation process, indicating more stable radical cations. orgsyn.org The ethyl group at the 9-position in this compound enhances solubility in organic solvents used for CV measurements, facilitating the determination of its electrochemical properties. While specific CV data for this exact compound is not in the provided results, it is a standard method used to characterize carbazole-based materials for organic electronics. researchgate.net

Photoelectron Spectroscopy (UV/X-ray Photoelectron Spectroscopy)

Photoelectron spectroscopy (PES) provides direct information about the electronic structure of a material.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS is used to measure the valence band structure and determine the ionization potential, which corresponds to the HOMO energy level. This data is critical for understanding the energy level alignment at interfaces in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information on the elemental composition and the chemical or electronic state of the elements within a material. For this compound, an XPS spectrum would show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), and Bromine (Br 3d). High-resolution scans of these peaks can reveal subtle shifts in binding energy, providing insight into the chemical bonding environment of each element within the carbazole framework. This is useful for confirming the structure and purity of the compound, especially at surfaces and in thin films.

Computational and Theoretical Investigations of Carbazole Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as the carbazole (B46965) derivatives under discussion. It is instrumental in predicting molecular geometries, electronic properties, and spectroscopic behaviors with a high degree of accuracy.

Theoretical investigations into carbazole systems, particularly halogenated derivatives, provide a foundational understanding of their structural and electronic characteristics. For instance, a study on 3,6-diiodo-9-ethyl-9H-carbazole, a close structural analogue to the title compound, utilized DFT to perform geometry optimization. researchgate.net These calculations are crucial for determining the most stable three-dimensional arrangement of atoms in the molecule, which in turn governs its physical and chemical properties.

In a related theoretical study on 2,7-bis(dimesitylboryl)-N-ethyl-carbazole, which uses 2,7-Dibromo-9-ethyl-9H-carbazole as a precursor, the electronic structure was analyzed to understand the distribution of electron density. frontiersin.org The findings indicated that the electrons in the Highest Occupied Molecular Orbital (HOMO) are primarily located on the nitrogen atom and the carbazole ring. frontiersin.org This localization of electron density on the carbazole moiety is a key factor in its electron-donating nature, a critical aspect for its use in electronic materials. acs.org

The introduction of an ethyl group at the 9-position of the carbazole nitrogen is a strategic modification aimed at enhancing the solubility and influencing the molecular packing of the material, which are significant parameters in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing critical insights into the reactivity and electronic properties of molecules. The HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular electronic transitions and interactions. The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a crucial parameter that determines the electronic and optical properties of a material.

In the computational analysis of 2,7-bis(dimesitylboryl)-N-ethyl-carbazole, derived from this compound, the distribution of the frontier molecular orbitals was mapped. frontiersin.org The study revealed that upon excitation from the HOMO to the LUMO, a charge transfer occurs from the N-ethyl-carbazole unit to the boron atoms. frontiersin.org This intramolecular charge transfer (ICT) characteristic is fundamental to the photophysical behavior of such molecules and is a desirable trait for applications in optoelectronics.

Theoretical calculations on related carbazole derivatives have shown that the energy levels of the HOMO and LUMO can be fine-tuned through chemical modifications, which in turn allows for the tailoring of the material's properties to suit specific applications. researchgate.net

The assessment of electron localization and electrostatic properties offers a detailed view of the charge distribution within a molecule, which is vital for understanding its intermolecular interactions and reactivity. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. deeporigin.comyoutube.com

For carbazole systems, MEP maps reveal the regions of positive and negative electrostatic potential. Typically, the area around the electronegative atoms will exhibit a negative potential (often colored red or orange), indicating a region of high electron density, while areas around electropositive atoms will show a positive potential (colored blue), indicating electron-deficient regions. youtube.comresearchgate.net

In a theoretical study of 2,7-dibromo-9H-carbazole, DFT was employed to assess its electrostatic properties, providing insights into its reactivity and potential for intermolecular interactions. researchgate.net The electrostatic potential of carbazole derivatives is a key determinant in their interaction with other molecules and their self-assembly in the solid state, which ultimately influences the performance of devices fabricated from these materials. acs.org

Molecular Modeling and Prediction of Material Performance

Molecular modeling extends beyond the single-molecule level to predict the collective behavior of molecules in a material, offering a bridge between molecular properties and macroscopic performance. For carbazole-based materials, this includes predicting how molecules will pack in a crystal lattice and how this packing will affect properties like charge mobility and luminescence.

The crystal structure of 2,7-dibromo-9-octyl-9H-carbazole, an analogue with a longer alkyl chain, reveals that the octyl chains are extended and form a bilayer structure that isolates the carbazole units. nih.gov This segregation and the offset π-π stacking of the carbazole moieties are critical for charge transport. nih.gov The alkyl group, such as the ethyl group in the title compound, plays a crucial role in controlling this molecular packing. nih.gov

Computational models can simulate these packing arrangements and predict the electronic coupling between adjacent molecules, which is a key parameter for charge mobility in organic semiconductors. By understanding how modifications to the alkyl chain length and branching affect these interactions, researchers can rationally design new carbazole derivatives with improved performance characteristics for electronic applications.

Table of Key Computational Parameters for Carbazole Derivatives

| Compound/System | Computational Method | Key Findings | Reference |

| 3,6-diiodo-9-ethyl-9H-carbazole | DFT | Geometry optimization and NMR chemical shift prediction. | researchgate.net |

| 2,7-bis(dimesitylboryl)-N-ethyl-carbazole | DFT | HOMO localized on N-ethyl-carbazole, charge transfer to boron atoms upon excitation. | frontiersin.org |

| 2,7-dibromo-9H-carbazole | DFT | Investigation of structural and electrostatic properties. | researchgate.net |

| 2,7-dibromo-9-octyl-9H-carbazole | X-ray Crystallography | Bilayered structure with offset π-π stacking. | nih.gov |

Future Perspectives and Emerging Research Directions

Advancements in Sustainable and Efficient Synthetic Routes for Carbazole (B46965) Derivatives

The synthesis of carbazole derivatives is a cornerstone of organic chemistry, with significant research dedicated to developing greener and more efficient methodologies. nih.govrsc.org Traditional methods often require harsh conditions, but modern approaches are shifting towards sustainability.

Recent advancements include:

Catalytic C-H Functionalization : Transition metal-catalyzed C-H activation has become a powerful strategy for the direct and site-selective modification of carbazole skeletons. chim.itacs.org This avoids the need for pre-functionalized starting materials, reducing waste and improving atom economy. researchgate.net Palladium-catalyzed reactions, for instance, have been developed for the direct C-H alkylation and acylation of carbazoles. nih.gov

Photocatalysis : Visible-light photocatalysis offers an environmentally friendly pathway for synthesizing carbazoles under mild conditions. researchgate.net Merged photoredox and palladium-catalyzed processes have enabled the intramolecular C-H amination of N-substituted 2-amidobiaryls to form carbazoles. acs.org This method can be initiated by photoinduced electron transfer, sometimes using air as a benign oxidant. researchgate.netacs.org Researchers have also developed carbazole-based photocatalysts for sustainable chemical synthesis. rsc.org

Microwave-Assisted Synthesis : The use of microwave irradiation significantly accelerates chemical reactions, leading to shorter synthesis times and often higher yields compared to conventional heating. organic-chemistry.org New, highly effective methods for the synthesis of 2,7-dibromo-9H-carbazole and its subsequent N-alkylation have been developed using flow-type microwave reactors, highlighting a commitment to the principles of green chemistry. colab.wsresearchgate.net

Novel Catalytic Systems : Beyond palladium, various other metal catalysts, including copper, rhodium, and gold, have been employed for carbazole synthesis. organic-chemistry.org For example, double copper-catalyzed C-N coupling of 2,2′-dibromobiphenyls with amines provides an efficient route to carbazole derivatives. organic-chemistry.org Lewis acid-catalyzed methods are also gaining traction due to their high efficiency and reproducibility. rsc.org

These evolving synthetic strategies not only make carbazole derivatives more accessible but also align with the growing demand for sustainable chemical manufacturing.

Development of Novel Architectures for Enhanced Optoelectronic Properties

2,7-Dibromo-9-ethyl-9H-carbazole serves as a critical building block for creating advanced materials with tailored optoelectronic properties for devices like Organic Light-Emitting Diodes (OLEDs) and solar cells. rsc.orgresearchgate.netossila.com Its structure allows for easy functionalization at the 2, 7, and 9 positions, enabling fine-tuning of electronic energy levels and charge-transport characteristics. nih.govtheses.fr

Key areas of development include:

Hole-Transporting Materials (HTMs) : Carbazole derivatives are renowned for their excellent hole-transport properties. nih.govnih.gov this compound is a precursor for synthesizing more complex HTMs used in perovskite solar cells (PSCs) and solid-state dye-sensitized solar cells (ssDSCs). nih.govacs.org For instance, it can be used to create π-extended systems and multi-armed molecules that facilitate efficient hole extraction and transport, leading to high power conversion efficiencies. acs.orgrsc.org Novel carbazole-based HTMs have demonstrated efficiencies comparable or superior to the state-of-the-art material, Spiro-OMeTAD. nih.govresearchgate.net

Thermally Activated Delayed Fluorescence (TADF) Emitters : In the field of OLEDs, TADF materials are crucial for achieving high efficiency by harvesting both singlet and triplet excitons. Carbazole units are frequently used as electron-donating components in TADF emitters. rsc.orgnih.gov The design of these molecules, often with a donor-acceptor (D-A) structure, aims to minimize the energy gap between the lowest singlet and triplet excited states (ΔEST), a key factor for efficient TADF. rsc.org 2,7-disubstituted carbazoles are integral to these architectures. nih.gov

Novel Hybrid Structures : Researchers are designing innovative hybrid molecules to enhance performance. For example, carbazole/anthracene hybrids, synthesized via palladium-catalyzed coupling reactions with this compound, have been developed as non-doped emitters for blue OLEDs. researchgate.net Similarly, organoboron compounds incorporating a 2,7-carbazole donor unit have been synthesized, showing potential as blue OLED materials due to their high quantum yields. frontiersin.org These novel architectures leverage the combined properties of different functional moieties to optimize device performance. researchgate.net

The ability to create diverse molecular architectures from this compound is a driving force in the development of next-generation organic electronics. mdpi.com

Exploration of this compound in Other Advanced Material Science Applications

While the primary focus has been on optoelectronics, the versatile nature of this compound and its derivatives opens doors to other advanced applications in material science. The electron-rich carbazole core and the reactive bromine atoms provide a platform for creating a wide array of functional materials.

Emerging research directions include:

Functional Polymers for Photovoltaics : The 2,7-dibromo-9-alkyl-carbazole unit is a key monomer for synthesizing conjugated polymers. nih.govnih.gov Poly(2,7-carbazole) derivatives are sought after for their high charge carrier mobility and stability, making them excellent candidates for the active layer in organic solar cells. researchgate.netossila.com For example, the well-known polymer semiconductor PCDTBT is derived from a 2,7-dibromocarbazole precursor. ossila.com

Sensors : The luminescence properties of carbazole derivatives can be sensitive to their chemical environment, making them suitable for sensing applications. researchgate.net The ability to functionalize the 2,7-positions of the carbazole core allows for the introduction of specific binding sites, which can lead to a detectable change in fluorescence upon interaction with an analyte.

Microporous Organic Polymers (MOPs) : Carbazole and its derivatives are valuable building blocks for creating MOPs. tandfonline.com These materials possess high chemical stability and a controllable microporous structure. The electron-rich nature of the carbazole unit makes these polymers potentially useful for applications such as gas adsorption and storage, including the capture of greenhouse gases like carbon dioxide. tandfonline.com

The continued exploration of new synthetic transformations involving this compound will undoubtedly uncover further applications, solidifying the importance of this compound in advanced materials science.

Q & A

Q. What are the standard synthetic routes for 2,7-Dibromo-9-ethyl-9H-carbazole, and how do reaction conditions influence yield?

The synthesis typically involves bromination of 9-ethylcarbazole followed by regioselective substitution. A modified alkylation method using ethyl bromide in DMSO with KOH and tetrabutylammonium iodide as a phase-transfer catalyst achieves 90% yield for analogous N-ethyl carbazole derivatives . Bromination at the 2,7-positions can be optimized using controlled stoichiometry of bromine sources (e.g., NBS or Br₂) under inert conditions to avoid over-bromination. Reaction temperature (45–80°C) and solvent polarity significantly affect regioselectivity and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C): Assigns substituent positions and confirms ethyl group attachment. Heavy bromine atoms may cause splitting in aromatic proton signals .

- X-ray crystallography: Resolves molecular geometry and confirms 2,7-bromine substitution. SHELX software is widely used for refinement, though heavy bromine atoms require high-resolution data to mitigate absorption effects .

- Mass spectrometry (HRMS): Validates molecular weight (C₁₄H₁₂Br₂N, ~377.0 g/mol) and isotopic patterns .

Q. How does alkylation at the N9 position improve solubility, and what solvents are optimal for this compound?

The ethyl group at N9 disrupts π-stacking interactions, enhancing solubility in non-polar solvents (e.g., toluene, THF) compared to unsubstituted carbazoles. Polar aprotic solvents like DMSO or DMF are preferred for reactions, while chlorinated solvents (CH₂Cl₂) aid crystallization .

Q. What cross-coupling reactions are feasible for functionalizing this compound?

Suzuki-Miyaura and Buchwald-Hartwig couplings are common. The 2,7-dibromo motif acts as a dual electrophilic site for introducing aryl, heteroaryl, or amino groups. Pd(PPh₃)₄ or Pd₂(dba)₃ with XPhos ligands achieve >80% conversion in THF/water mixtures at 80–100°C .

Advanced Research Questions

Q. How do DFT calculations elucidate the electronic properties of this compound?

B3LYP/6-311++G(3df,2pd) hybrid functional calculations reveal:

- HOMO-LUMO gap: ~3.8 eV, indicating potential as an electron-transport material.

- Aromaticity: Reduced HOMA index (0.65 vs. 0.85 for carbazole) due to bromine’s electron-withdrawing effects .

- Charge distribution: Bromine atoms create localized electron-deficient regions, favoring electrophilic aromatic substitution at the 3,6-positions .

Q. What challenges arise in crystallographic refinement due to bromine’s heavy-atom effects?

Bromine’s high electron density causes absorption and extinction artifacts. Solutions include:

Q. How does this compound perform in OLEDs compared to analogous halogenated carbazoles?

In OLED host materials:

Q. What strategies resolve contradictions in reported synthetic yields for dibromocarbazole derivatives?

Discrepancies arise from:

Q. How is this compound integrated into conjugated polymers for optoelectronics?

As a monomer in 2,7-linked polycarbazoles:

Q. What structure-activity relationships (SAR) are observed in neuroprotective studies of halogenated carbazoles?

- Bioactivity: 2,7-Dibromo substitution enhances blood-brain barrier permeability (LogP = 4.2) vs. non-brominated analogs (LogP = 3.1).

- Toxicity: IC₅₀ > 50 μM in neuronal cells, with bromine reducing oxidative stress via Nrf2 pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.